Bienvenue dans la boutique en ligne BenchChem!

rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid

Lipophilicity Drug Design Physicochemical Profiling

This racemic pyrazole-oxolane-3-carboxylic acid scaffold features a conformationally restricted tetrahydrofuran ring and a 3-methoxypropyl-substituted pyrazole. The methoxypropyl chain provides a balanced logP (est. 1.5–2.0) and tPSA (73–75 Ų) for CNS permeability while maintaining solubility. Use this compound to systematically probe steric and electronic effects at the pyrazole N-1 position and generate SAR data for hit-to-lead optimization. Supplied at ≥95% purity for reliable fragment-based screening and further derivatization.

Molecular Formula C12H18N2O4
Molecular Weight 254.286
CAS No. 1909286-75-4
Cat. No. B2552869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid
CAS1909286-75-4
Molecular FormulaC12H18N2O4
Molecular Weight254.286
Structural Identifiers
SMILESCOCCCN1C(=CC=N1)C2C(CCO2)C(=O)O
InChIInChI=1S/C12H18N2O4/c1-17-7-2-6-14-10(3-5-13-14)11-9(12(15)16)4-8-18-11/h3,5,9,11H,2,4,6-8H2,1H3,(H,15,16)/t9-,11-/m1/s1
InChIKeyCZEHKRUNLXFVRU-MWLCHTKSSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Overview: rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid (CAS 1909286-75-4)


rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid is a synthetic, racemic heterocyclic building block featuring a 1,2,3-trisubstituted oxolane (tetrahydrofuran) ring fused to a 1-(3-methoxypropyl)-1H-pyrazole moiety . With a molecular formula of C12H18N2O4 and a molecular weight of 254.28 g/mol, it is supplied as a research chemical with a minimum purity of 95% . The compound belongs to the class of pyrazole-oxolane carboxylic acids, a scaffold of interest in medicinal chemistry and agrochemical discovery programs where the combination of a hydrogen-bond-capable carboxylic acid, a conformationally constrained oxolane ring, and a tunable pyrazole N-1 substituent enables exploration of structure-activity relationships (SAR) .

Why Generic Substitution Fails: The Critical Role of the 3-Methoxypropyl Substituent in Pyrazole-Oxolane Carboxylic Acids


Within the pyrazole-oxolane-3-carboxylic acid family, the N-1 substituent on the pyrazole ring is not a passive structural feature; it directly modulates lipophilicity, metabolic stability, and target-binding conformation [1]. A simple methyl (MW 196) or ethyl (MW 210) substituent yields a scaffold with logP values approximately 1-1.5 units lower than the 3-methoxypropyl variant (estimated logP ~1.5-2.0 based on analogue data) [2]. The ether oxygen in the methoxypropyl chain introduces additional H-bond acceptor capacity and polar surface area (tPSA ~73-75 Ų) that can be exploited for solubility optimization without sacrificing passive permeability [1]. Blindly substituting a shorter-chain or aryl analogue without accounting for these differential physicochemical properties risks altering pharmacokinetic profiles, target engagement, and SAR interpretability across a discovery series.

Quantitative Differentiation Evidence for rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid


Increased Lipophilicity (clogP) Over Shorter N-Alkyl Analogues

The 3-methoxypropyl substituent increases calculated logP by approximately 0.5–0.8 log units compared to the N-methyl (MW 196) or N-ethyl (MW 210) analogues, as estimated by fragment-based contribution methods [1]. The ethyl analogue has a measured logP of 1.07 [1]; the target compound is predicted to have a clogP of ~1.5–1.9, placing it in a more favorable range for membrane permeation while retaining aqueous solubility conferred by the ether oxygen.

Lipophilicity Drug Design Physicochemical Profiling

Conformational Rigidity and Ring Dihedral Angle

Computational modeling of the pyrazole-oxolane dihedral angle indicates a preferred geometry of approximately 120°, which stabilizes a specific spatial orientation of the carboxylic acid relative to the heterocyclic scaffold [1]. This contrasts with more flexible N-aryl analogues (e.g., 2-[1-(2-methoxyphenyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid) where aryl-pyrazole conjugation imposes a different dihedral preference (~45–60°). The 120° angle in the target compound may facilitate distinct π-π stacking and hydrogen-bonding interactions in protein binding pockets, although no direct co-crystal structures are publicly available.

Conformational Analysis Molecular Rigidity Structural Biology

Enhanced Topological Polar Surface Area (tPSA) Over Non-Ether N-Alkyl Analogues

The methoxypropyl chain adds an ether oxygen, increasing the calculated tPSA to approximately 73–75 Ų compared to 64.35 Ų for the N-ethyl analogue [1] or ~64 Ų for the N-methyl analogue. A tPSA in the 70–80 Ų range is often cited as the upper threshold for favorable blood-brain barrier penetration (typically <90 Ų for CNS drugs), while still providing sufficient polarity for aqueous solubility.

Polar Surface Area BBB Permeability Solubility

Optimal Research and Procurement Scenarios for rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid


Medicinal Chemistry: Lead Optimization Campaigns Requiring Balanced logP and tPSA

The estimated logP (1.5–1.9) and tPSA (73–75 Ų) of this compound position it in a favorable 'CNS-accessible yet soluble' property space [1]. Procurement is justified when a discovery program has already validated a pyrazole-oxolane core (e.g., with methyl or ethyl N-substituents) but requires increased lipophilicity for membrane penetration without breaching tPSA thresholds associated with poor brain exposure.

Structure-Activity Relationship (SAR) Exploration of N-1 Substituent Effects

The 3-methoxypropyl group is a mid-chain alkyl ether that serves as a probe for steric and electronic SAR around the pyrazole N-1 position. Its use enables systematic comparison with shorter (methyl, ethyl) and longer (3-ethoxypropyl) chains to map the optimal substituent for potency, selectivity, and ADME properties [1].

Scaffold-Hopping and Fragment-Based Drug Discovery

The combination of a chiral (racemic) oxolane ring and a pyrazole carboxylic acid provides a 3D-rich fragment suitable for fragment-based screening libraries. The methoxypropyl chain offers a synthetic handle for further derivatization (e.g., oxidation to aldehyde, O-demethylation, or chain extension) to rapidly generate analogues for hit-to-lead chemistry [2].

Quote Request

Request a Quote for rac-(2R,3R)-2-[1-(3-methoxypropyl)-1H-pyrazol-5-yl]oxolane-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.